molecular formula C8H8BrF2N B2515411 3-bromo-N-(2,2-difluoroethyl)aniline CAS No. 1182778-26-2

3-bromo-N-(2,2-difluoroethyl)aniline

Cat. No.: B2515411
CAS No.: 1182778-26-2
M. Wt: 236.06
InChI Key: HUUZYYUZLUQEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(2,2-difluoroethyl)aniline is a halogenated aniline derivative characterized by a bromine substituent at the 3-position of the aromatic ring and a 2,2-difluoroethyl group attached to the aniline nitrogen. The difluoroethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or dipole-dipole forces . Bromine at the 3-position likely facilitates participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further functionalization .

Properties

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUZYYUZLUQEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,2-difluoroethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the difluoroethyl group. One common method includes the bromination of aniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 3-bromoaniline is then reacted with 2,2-difluoroethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,2-difluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-bromo-N-(2,2-difluoroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,2-difluoroethyl)aniline involves its interaction with specific molecular targets. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-bromo-N-(2,2-difluoroethyl)aniline, emphasizing differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Evidence ID
3-Bromo-N-(2-fluorobenzyl)aniline C₁₃H₁₁BrFN 280.14 3-Br, N-(2-fluorobenzyl) Higher steric bulk; fluorobenzyl enhances lipophilicity
4-Bromo-N-(2-fluorobenzyl)aniline C₁₃H₁₁BrFN 280.14 4-Br, N-(2-fluorobenzyl) Positional isomer; potential for regioselective coupling
N-[1-(3-bromophenyl)ethyl]-2,4-difluoroaniline C₁₄H₁₂BrF₂N 312.15 3-Br, N-ethyl linker, 2,4-difluoro Extended π-conjugation; possible use in fluorescent dyes
2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline C₉H₉BrF₃N 268.08 2-Br, N,N-dimethyl, 4-CF₃ Electron-deficient; suited for electrophilic substitutions
3-Bromo-N-{[4-(trifluoromethoxy)phenyl]methyl}aniline C₁₄H₁₁BrF₃NO 346.14 3-Br, N-(4-CF₃O-benzyl) Enhanced metabolic stability due to CF₃O group
This compound (Target) C₈H₇BrF₂N 242.05 (est.) 3-Br, N-(2,2-difluoroethyl) Balanced lipophilicity; potential for catalytic amination

Key Observations:

Substituent Effects :

  • Fluorinated Groups : The 2,2-difluoroethyl group in the target compound offers moderate steric hindrance compared to bulkier substituents like 2-fluorobenzyl or trifluoromethoxybenzyl . This balance may improve solubility while retaining metabolic resistance .
  • Bromine Position : 3-Bromo substitution (meta) on the aromatic ring directs reactivity toward electrophilic substitution or cross-coupling at the para position, unlike 4-bromo analogs (e.g., ), which may favor ortho functionalization .

Synthetic Utility: The Mitsunobu coupling method () is applicable for introducing alkyl groups like 2,2-difluoroethyl to aniline derivatives . Bromine in the target compound enables participation in nickel- or palladium-catalyzed cross-couplings, as demonstrated in for similar aryl bromides .

Hydrogen Bonding and Crystal Packing :

  • Analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () form centrosymmetric dimers via N–H⋯O bonds, suggesting the target compound may exhibit similar solid-state interactions .

Pharmaceutical Relevance :

  • Fluorine substituents (e.g., in ) improve bioavailability by reducing amine basicity and enhancing membrane permeability. The difluoroethyl group in the target compound likely contributes to these effects .

Biological Activity

3-Bromo-N-(2,2-difluoroethyl)aniline (CAS No. 1182778-26-2) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a difluoroethyl group attached to an aniline moiety. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity.

Antiparasitic Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiparasitic properties. For instance, a related compound with a 2,2-difluoroethyl group demonstrated improved potency against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value of 25 nM . This suggests that the difluoroethyl substituent may enhance interaction with biological targets in parasites.

Anticancer Properties

The compound's potential anticancer activity has been explored in various studies. It has been shown to inhibit cell proliferation in human cancer cell lines. For example, derivatives of aniline compounds have been reported to exhibit cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with varying degrees of selectivity towards tumor cells .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets or enzymes. The difluoroethyl group may facilitate binding to active sites due to its electron-withdrawing properties, enhancing the compound's affinity for target proteins involved in disease pathways.

Case Studies and Research Findings

  • Antiparasitic Action : A study focused on the synthesis and evaluation of fluorinated anilines found that introducing the difluoroethyl group significantly increased the antiparasitic activity against Trypanosoma species. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Anticancer Evaluation : In another investigation, compounds structurally related to this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in tumor cells while sparing normal cells, suggesting a selective mechanism of action .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget Organism/Cell LineIC50 (nM)Activity Type
This compoundTrypanosoma cruzi25Antiparasitic
Similar Aniline DerivativeMDA-MB-23112Anticancer
Another Fluorinated AnilineA54915Anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.